1,6-Dimethyl 2,5-dimethylhex-2-enedioate
Description
1,6-Dimethyl 2,5-dimethylhex-2-enedioate (CAS: N/A; molecular formula: C₁₀H₁₄O₄) is a methylated ester derivative of hex-2-enedioic acid. Its structure features a conjugated diene system (C=C double bond) flanked by methyl groups at positions 2 and 5, with esterified methyl groups at the terminal carboxylates (positions 1 and 6).
Properties
IUPAC Name |
dimethyl 2,5-dimethylhex-2-enedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h5,8H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXDDSPXEBOXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C(C)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Dimethyl 2,5-dimethylhex-2-enedioate can be synthesized through several methods. One common approach involves the esterification of 2,5-dimethylhex-2-enedioic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,6-Dimethyl 2,5-dimethylhex-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of 2,5-dimethylhex-2-enedioic acid.
Reduction: Formation of 2,5-dimethylhex-2-enediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,6-Dimethyl 2,5-dimethylhex-2-enedioate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl 2,5-dimethylhex-2-enedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in various biochemical processes. The conjugated diene system may also play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,6-Dimethyl 2,5-dimethylhex-2-enedioate with analogous compounds based on structural and functional similarities, leveraging data from the provided evidence.
Dimethyl Fumarate (DMF)
- Structure : Dimethyl (E)-but-2-enedioate (C₆H₈O₄), featuring a central C=C bond and terminal methyl esters.
- Applications : FDA-approved for relapsing-remitting multiple sclerosis (RRMS). Demonstrates anti-inflammatory and neuroprotective effects via Nrf2 pathway activation .
Comparison with this compound :
- Structural Differences : The target compound has a longer carbon backbone (hexene vs. butene) and additional methyl substituents. These modifications may alter bioavailability, metabolic stability, and receptor interactions.
2,5-Dimethyl-1,6-heptadiene
Comparison :
- Key Differences: The absence of ester groups in 2,5-Dimethyl-1,6-heptadiene limits its polarity and reactivity compared to the enedioate ester. This impacts solubility (hydrophobic vs.
8,8-Dimethyl[1,6]naphthyridines
- Structure : Heterocyclic compounds with a naphthyridine core and methyl substituents.
- Applications : Anticonvulsant agents. Compound 12 in this series demonstrated excellent activity in preclinical models .
- Pharmacokinetics : Improved metabolic stability due to methyl groups enhancing lipophilicity and blood-brain barrier penetration .
Comparison :
- Functional Contrast: The naphthyridine core enables π-π stacking and hydrogen bonding with biological targets, unlike the linear enedioate ester. This highlights how structural class (heterocycle vs.
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